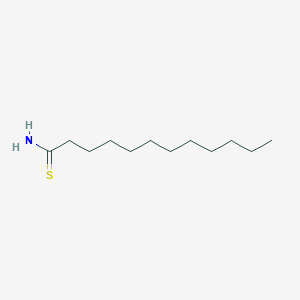
Dodecanethioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecanethioamide is an organic compound with the molecular formula C12H25NS. It belongs to the class of thioamides, which are sulfur analogs of amides where the oxygen atom is replaced by a sulfur atom. Thioamides are known for their unique chemical properties and biological activities, making them valuable in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dodecanethioamide can be synthesized through several methods. One common approach involves the reaction of dodecanamide with Lawesson’s reagent in tetrahydrofuran. This method yields this compound with a yield of approximately 60% . Another method involves the use of sulfuration agents to convert dodecanamide to this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Dodecanethioamide undergoes various chemical reactions, including:
Oxidation: Thioamides can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of this compound can yield the corresponding amine.
Substitution: Thioamides can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under suitable conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thioamides depending on the nucleophile used.
Applications De Recherche Scientifique
Dodecanethioamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for other thioamide compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug design and development due to its ability to mimic amide functions in biomolecules.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of dodecanethioamide involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. Thioamides can alter hydrogen bonding networks, metal interactions, and peptide folding, which can affect the biological activity of peptides and proteins . The specific pathways and molecular targets depend on the context of its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Prothionamide
- Closthioamide
- Cycasthioamide
- 6-Thioguanine
- 4-Thiouridine
Uniqueness
Dodecanethioamide is unique due to its long alkyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications where hydrophobic interactions are important, such as in the design of membrane-active compounds and surfactants .
Propriétés
Numéro CAS |
56352-45-5 |
|---|---|
Formule moléculaire |
C12H25NS |
Poids moléculaire |
215.40 g/mol |
Nom IUPAC |
dodecanethioamide |
InChI |
InChI=1S/C12H25NS/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3,(H2,13,14) |
Clé InChI |
ZFYXIWVLZSNNCG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


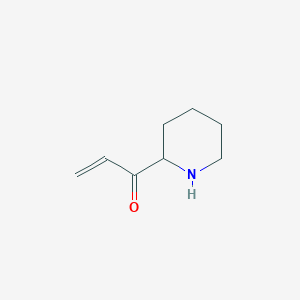
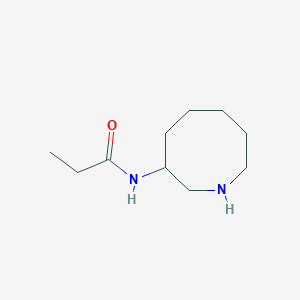
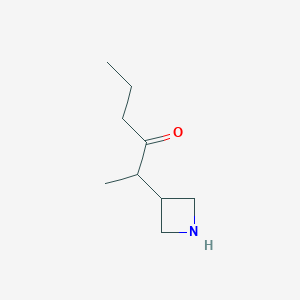
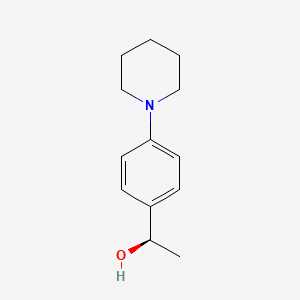
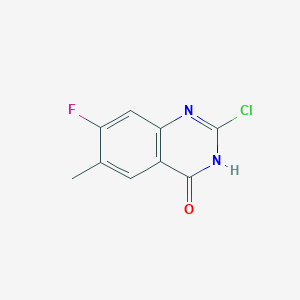
![(R)-1-([1,1'-Biphenyl]-4-yl)-2-aminoethanol](/img/structure/B13168880.png)
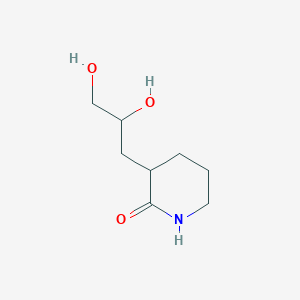


![N-[(3-aminocyclobutyl)methyl]methanesulfonamide](/img/structure/B13168911.png)

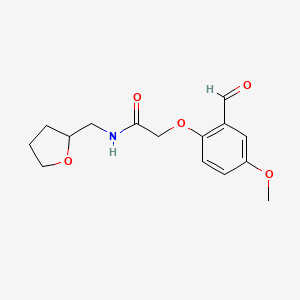

methanol](/img/structure/B13168953.png)
